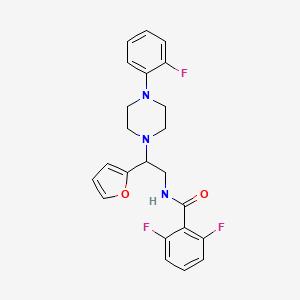

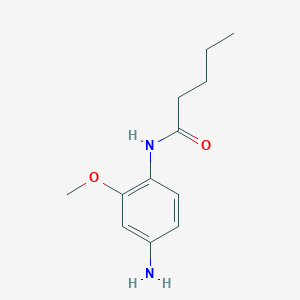

N-(4-amino-2-methoxyphenyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-amino-2-methoxyphenyl)pentanamide” is a simplified derivative of Albendazole, a widely used anthelmintic . It has been chemically prepared using 4-anisidine and pentanoic acid . This compound has been evaluated in vitro against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans .

Synthesis Analysis

The compound was chemically prepared using 4-anisidine and pentanoic acid .Molecular Structure Analysis

The molecular formula of “this compound” is C12H18N2O2 . Its average mass is 222.283 Da and its monoisotopic mass is 222.136826 Da .Chemical Reactions Analysis

The compound has been found to affect the viability of parasites in a time- and concentration-dependent manner, similar to Albendazole . It also showed a profile of lower cytotoxicity to human and animal cell lines than Albendazole .Physical and Chemical Properties Analysis

The compound has a molecular formula of C12H18N2O2 . Its average mass is 222.283 Da and its monoisotopic mass is 222.136826 Da .Scientific Research Applications

Anthelmintic Properties : N-(4-methoxyphenyl)pentanamide (N4MP), a derivative of albendazole, has been shown to have anthelmintic properties against the nematode Toxocara canis, a roundworm that can infect humans. It demonstrates lower cytotoxicity to human and animal cell lines than albendazole, indicating its potential as a novel anthelmintic agent (Silva et al., 2022).

Cholesterol Absorption Inhibition : The synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide has been reported, suggesting its potential as a new cholesterol absorption inhibitor (Guillon et al., 2000).

Corrosion Inhibition : A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has shown effectiveness in inhibiting corrosion of mild steel in a hydrochloric acid medium. This indicates possible applications in the field of materials science and engineering (Bentiss et al., 2009).

Polymer Development : Research involving polymerization of related compounds has led to the creation of novel polyurethanes with potential applications in various industries. These polyurethanes are derived from biomass-based diol precursors and demonstrate desirable thermal and mechanical properties (Chalid et al., 2015).

Pesticide Residue Formation : In a study involving herbicides, a compound related to N-(4-amino-2-methoxyphenyl)pentanamide was observed to transform into an unexpected residue when combined with another herbicide, indicating its potential impact in agricultural chemistry (Bartha, 1969).

Antioxidant and Anticancer Activity : Derivatives of a related compound, 3-[(4-methoxyphenyl)amino]propanehydrazide, have been synthesized and shown to possess antioxidant and anticancer activities. These compounds could offer therapeutic potential in treating diseases associated with oxidative stress and cancer (Tumosienė et al., 2020).

Future Directions

The results of the study demonstrate that the molecular simplification of Albendazole to give “N-(4-amino-2-methoxyphenyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . The treatment and control of diseases caused by parasitic helminths have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .

Mechanism of Action

Target of Action

N-(4-amino-2-methoxyphenyl)pentanamide is a simplified derivative of Albendazole . It has been evaluated against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans

Mode of Action

The compound affects the viability of parasites in a time- and concentration-dependent manner . It is similar to Albendazole in its mode of action . .

Biochemical Pathways

Given its anthelmintic properties, it likely interferes with the biochemical pathways essential for the survival and reproduction of the parasites .

Pharmacokinetics

Pharmacokinetic studies demonstrated an excellent drug-likeness profile for this compound . It adheres to major pharmaceutical companies’ filters . .

Result of Action

This compound has shown anthelmintic properties against the nematode Toxocara canis . It affects the viability of parasites in a time- and concentration-dependent manner . Interestingly, it showed a profile of lower cytotoxicity to human and animal cell lines than Albendazole .

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-7-6-9(13)8-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZOTSLSKOFUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxy-5-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2463130.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)